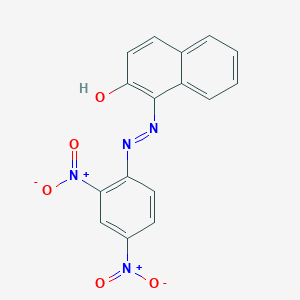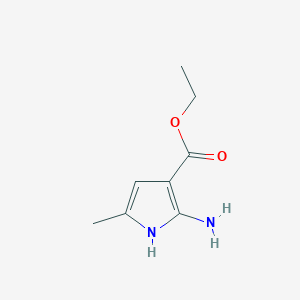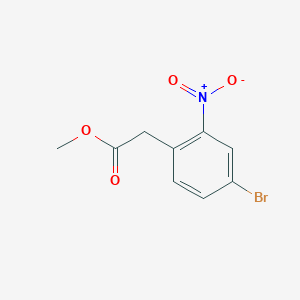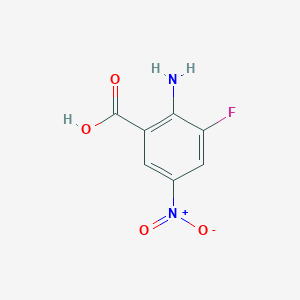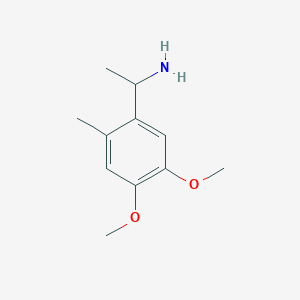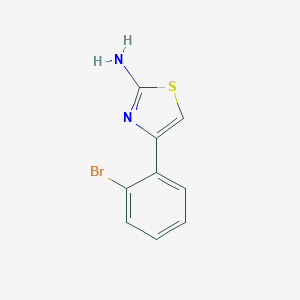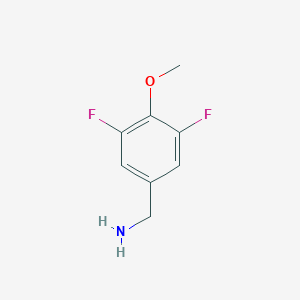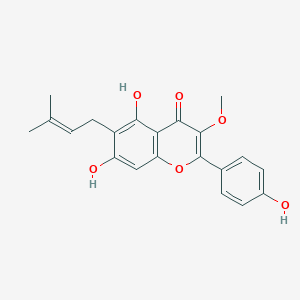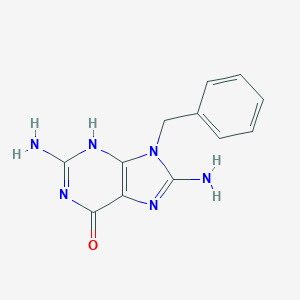
8-Amino-9-benzylguanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-9-benzylguanine (ABG) is a synthetic compound that has been widely used in scientific research as a tool to study the mechanisms of action of various proteins. ABG is a guanine analog that binds specifically to the active site of the enzyme, O6-alkylguanine-DNA alkyltransferase (AGT), and inhibits its activity.
作用機序
8-Amino-9-benzylguanine binds specifically to the active site of AGT, which is a cysteine residue. The binding of this compound to AGT forms a covalent bond between the benzyl group of this compound and the cysteine residue of AGT. This covalent bond prevents AGT from repairing DNA damage caused by alkyl groups at the O6 position of guanine.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of AGT in vitro and in vivo. Inhibition of AGT activity can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit the activity of protein kinases and G protein-coupled receptors, which are involved in various physiological processes.
実験室実験の利点と制限
8-Amino-9-benzylguanine has several advantages for lab experiments. It is a specific inhibitor of AGT and has been widely used in cancer research to study the effects of AGT inhibition on cancer cell growth. This compound is also a useful tool to study the mechanisms of action of other proteins, such as protein kinases and G protein-coupled receptors. However, this compound has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo, which limits its use for in vivo studies. This compound is also toxic at high concentrations, which can limit its use for cell culture experiments.
将来の方向性
There are several future directions for the use of 8-Amino-9-benzylguanine in scientific research. One direction is the development of more potent and selective inhibitors of AGT. Another direction is the use of this compound as a tool to study the mechanisms of action of other proteins involved in DNA repair and cancer cell growth. This compound can also be used to study the effects of AGT inhibition on other physiological processes, such as inflammation and immune response. Finally, this compound can be used in combination with other drugs to enhance their therapeutic efficacy in cancer treatment.
合成法
The synthesis of 8-Amino-9-benzylguanine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group of guanine with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the selective benzoylation of the N7 position of guanine. The third step involves the removal of the TBDMS group, followed by the selective benzoylation of the N1 position of guanine. The final step involves the removal of the benzoyl groups, which yields this compound.
科学的研究の応用
8-Amino-9-benzylguanine has been widely used in scientific research as a tool to study the mechanisms of action of various proteins. AGT is a DNA repair protein that removes alkyl groups from the O6 position of guanine, which can cause mutations and lead to cancer. This compound inhibits the activity of AGT by binding specifically to its active site, which allows researchers to study the effects of AGT inhibition on DNA repair and cancer cell growth. This compound has also been used as a tool to study the mechanisms of action of other proteins, such as protein kinases and G protein-coupled receptors.
特性
CAS番号 |
100890-94-6 |
|---|---|
分子式 |
C12H12N6O |
分子量 |
256.26 g/mol |
IUPAC名 |
2,8-diamino-9-benzyl-1H-purin-6-one |
InChI |
InChI=1S/C12H12N6O/c13-11-16-9-8(10(19)17-11)15-12(14)18(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,14,15)(H3,13,16,17,19) |
InChIキー |
DPDYTYOWSIRPMB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N=C(N3)N)N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





